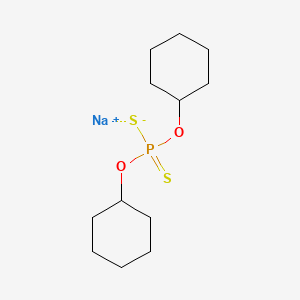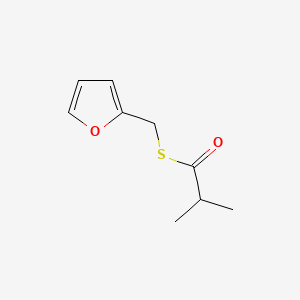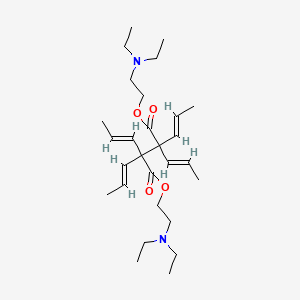
Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate is a chemical compound with the molecular formula C28H48N2O4. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate typically involves the esterification of tetrapropenylsuccinic acid with 2-(diethylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-(diethylamino)ethyl) succinate
- Bis(2-(diethylamino)ethyl) maleate
- Bis(2-(diethylamino)ethyl) fumarate
Uniqueness
Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate is unique due to its tetrapropenyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in certain applications compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
93843-27-7 |
|---|---|
Molekularformel |
C28H48N2O4 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
bis[2-(diethylamino)ethyl] 2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C28H48N2O4/c1-9-17-27(18-10-2,25(31)33-23-21-29(13-5)14-6)28(19-11-3,20-12-4)26(32)34-24-22-30(15-7)16-8/h9-12,17-20H,13-16,21-24H2,1-8H3/b17-9+,18-10+,19-11+,20-12+ |
InChI-Schlüssel |
JRINUDKUYYDBPW-WITZSUAWSA-N |
Isomerische SMILES |
CCN(CCOC(=O)C(C(C(=O)OCCN(CC)CC)(/C=C/C)/C=C/C)(/C=C/C)/C=C/C)CC |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C=CC)(C=CC)C(C=CC)(C=CC)C(=O)OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



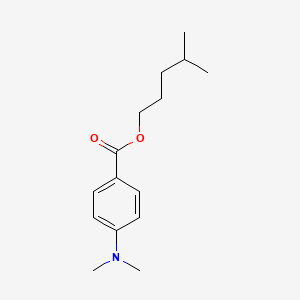
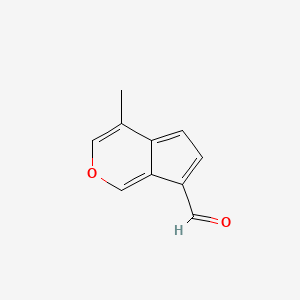
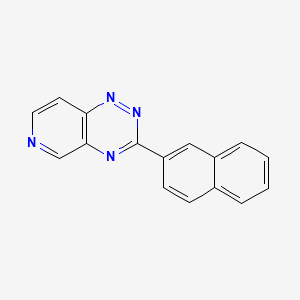
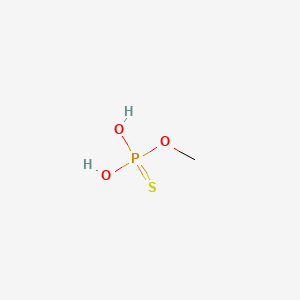

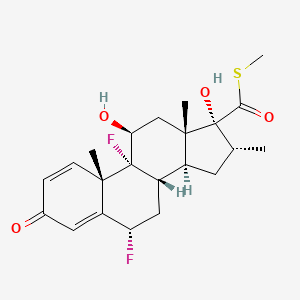
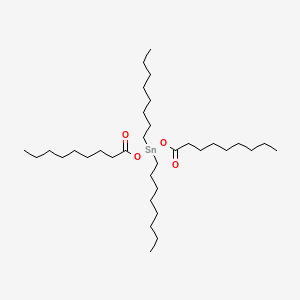

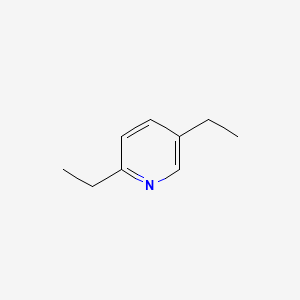
![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
